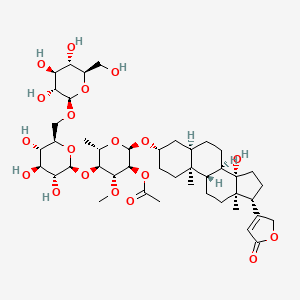

2'-epi-2'-O-acetylthevetin B

Descripción

Propiedades

Fórmula molecular |

C44H68O19 |

|---|---|

Peso molecular |

901.0 g/mol |

Nombre IUPAC |

[(2R,3S,4R,5S,6S)-2-[[(3S,5R,8R,9S,10S,13R,14S,17R)-14-hydroxy-10,13-dimethyl-17-(5-oxo-2H-furan-3-yl)-1,2,3,4,5,6,7,8,9,11,12,15,16,17-tetradecahydrocyclopenta[a]phenanthren-3-yl]oxy]-4-methoxy-6-methyl-5-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-2-yl]oxyoxan-3-yl] acetate |

InChI |

InChI=1S/C44H68O19/c1-19-36(63-40-35(53)33(51)31(49)28(62-40)18-57-39-34(52)32(50)30(48)27(16-45)61-39)37(55-5)38(59-20(2)46)41(58-19)60-23-8-11-42(3)22(15-23)6-7-26-25(42)9-12-43(4)24(10-13-44(26,43)54)21-14-29(47)56-17-21/h14,19,22-28,30-41,45,48-54H,6-13,15-18H2,1-5H3/t19-,22+,23-,24+,25-,26+,27+,28+,30+,31+,32-,33-,34+,35+,36-,37+,38-,39+,40-,41-,42-,43+,44-/m0/s1 |

Clave InChI |

ILSCMGXPNCDKNU-NLGBLHKOSA-N |

SMILES isomérico |

C[C@H]1[C@@H]([C@H]([C@@H]([C@@H](O1)O[C@H]2CC[C@]3([C@@H](C2)CC[C@@H]4[C@@H]3CC[C@]5([C@@]4(CC[C@@H]5C6=CC(=O)OC6)O)C)C)OC(=O)C)OC)O[C@H]7[C@@H]([C@H]([C@@H]([C@H](O7)CO[C@H]8[C@@H]([C@H]([C@@H]([C@H](O8)CO)O)O)O)O)O)O |

SMILES canónico |

CC1C(C(C(C(O1)OC2CCC3(C(C2)CCC4C3CCC5(C4(CCC5C6=CC(=O)OC6)O)C)C)OC(=O)C)OC)OC7C(C(C(C(O7)COC8C(C(C(C(O8)CO)O)O)O)O)O)O |

Origen del producto |

United States |

Foundational & Exploratory

Unveiling 2'-epi-2'-O-acetylthevetin B: A Technical Guide to its Natural Source and Isolation

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the natural sourcing and isolation protocols for 2'-epi-2'-O-acetylthevetin B, a cardiac glycoside with significant biological activity. The information presented herein is curated for professionals in the fields of natural product chemistry, pharmacology, and drug development.

Executive Summary

This compound is a potent cardenolide glycoside that has been successfully isolated from the seeds of the Cerbera manghas L. tree, a plant belonging to the Apocynaceae family. This family is well-known for being a rich source of biologically active cardiac glycosides. The isolation and purification of this compound involve a multi-step process combining solvent extraction with various chromatographic techniques. This guide details the necessary procedures, providing a reproducible framework for obtaining this valuable natural product for further research and development.

Natural Source: Cerbera manghas L.

The primary natural reservoir of this compound is the seeds of Cerbera manghas L., commonly known as the sea mango. This plant is prevalent in coastal regions of the Indo-Pacific. All parts of the Cerbera manghas plant are known to contain a complex mixture of cardiac glycosides, with the seeds being a particularly concentrated source. It is imperative to note that Cerbera manghas is highly toxic, and handling of any part of the plant should be conducted with extreme caution and appropriate safety measures.

Isolation and Purification: A Detailed Experimental Protocol

The isolation of this compound from Cerbera manghas seeds is a meticulous process that requires a combination of extraction and chromatographic separations. The following protocol is based on established methodologies for the isolation of cardenolide glycosides from this source.

I. Plant Material Collection and Preparation

-

Collection: Mature fruits of Cerbera manghas are collected.

-

Seed Extraction: The fruits are opened to carefully extract the seeds.

-

Drying and Pulverization: The seeds are air-dried in a well-ventilated area until a constant weight is achieved. The dried seeds are then ground into a fine powder to increase the surface area for efficient extraction.

II. Extraction of Crude Cardiac Glycosides

-

Solvent Extraction: The powdered seeds are subjected to exhaustive extraction with a suitable organic solvent. A common method involves maceration or Soxhlet extraction with methanol (B129727) or ethanol.

-

Concentration: The resulting crude extract is concentrated under reduced pressure using a rotary evaporator to yield a viscous residue.

III. Chromatographic Purification

A multi-step chromatographic approach is essential to isolate this compound from the complex mixture of compounds present in the crude extract.

-

Initial Fractionation (Column Chromatography):

-

The crude extract is adsorbed onto a solid support (e.g., silica (B1680970) gel) and loaded onto a silica gel column.

-

The column is eluted with a gradient of solvents, typically starting with a non-polar solvent (e.g., hexane (B92381) or chloroform) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate, methanol).

-

Fractions are collected and monitored by Thin Layer Chromatography (TLC) to identify those containing the desired cardiac glycosides.

-

-

Further Purification (Sephadex LH-20 Chromatography):

-

Fractions enriched with the target compound are pooled and subjected to size-exclusion chromatography on a Sephadex LH-20 column, using methanol as the mobile phase. This step aids in the removal of pigments and other impurities.

-

-

High-Performance Liquid Chromatography (HPLC):

-

Final purification is achieved using preparative or semi-preparative Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC).

-

A C18 column is typically employed with a mobile phase consisting of a gradient of water and acetonitrile (B52724) or methanol.

-

The elution is monitored using a UV detector, and the peak corresponding to this compound is collected.

-

IV. Structure Elucidation

The identity and purity of the isolated compound are confirmed through various spectroscopic techniques:

-

Nuclear Magnetic Resonance (NMR): 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) NMR spectroscopy are used to determine the chemical structure.

-

Mass Spectrometry (MS): High-resolution mass spectrometry provides the accurate molecular weight and elemental composition.

-

Infrared (IR) and Ultraviolet (UV) Spectroscopy: These techniques provide information about the functional groups and chromophores present in the molecule.

Quantitative Data

The yield of this compound from Cerbera manghas seeds can vary depending on the geographical origin of the plant material, the time of harvest, and the efficiency of the extraction and purification process. While specific yield percentages are not always reported, the following table summarizes the key quantitative aspects of the isolation process.

| Parameter | Description |

| Starting Material | Dried and powdered seeds of Cerbera manghas L. |

| Extraction Solvent | Methanol or Ethanol |

| Primary Chromatography | Silica Gel Column Chromatography |

| Secondary Chromatography | Sephadex LH-20 Chromatography |

| Final Purification | Reverse-Phase HPLC (C18 column) |

| Purity (Post-HPLC) | >95% (as determined by analytical HPLC and NMR) |

Experimental Workflow and Logical Relationships

The following diagrams, generated using the DOT language, illustrate the key workflows and relationships in the isolation and analysis of this compound.

Caption: Isolation workflow for this compound.

Caption: Structural elucidation of the isolated compound.

An In-depth Technical Guide to 2'-epi-2'-O-acetylthevetin B: Chemical Structure, Stereochemistry, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

2'-epi-2'-O-acetylthevetin B, also known as GHSC-74, is a cardiac glycoside isolated from the seeds of Cerbera manghas L. and Thevetia peruviana (yellow oleander). This potent natural product has garnered significant interest for its cytotoxic and pro-apoptotic activities against various cancer cell lines, particularly human hepatocellular carcinoma (HepG2). This technical guide provides a comprehensive overview of the chemical structure, stereochemistry, and biological activity of this compound, with a focus on its mechanism of action in inducing apoptosis. Detailed experimental protocols for the isolation and analysis of related cardiac glycosides are also presented, along with quantitative data where available.

Chemical Structure and Stereochemistry

This compound is a complex cardiac glycoside with the molecular formula C₄₄H₆₈O₁₉ and a molecular weight of 901.00 g/mol . Its chemical structure consists of a steroid aglycone, digitoxigenin (B1670572), attached to a trisaccharide chain. The defining features of this molecule are the acetylation at the 2'-hydroxyl group of the first sugar moiety and the epimerization at the 2' position, distinguishing it from its parent compound, thevetin (B85951) B.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C₄₄H₆₈O₁₉ |

| Molecular Weight | 901.00 g/mol |

| CAS Number | 82145-55-9 |

| Synonyms | GHSC-74 |

Biological Activity and Mechanism of Action

This compound exhibits significant cytotoxic activity against cancer cells, with a primary mechanism of action being the induction of apoptosis.[1][2] Studies on human hepatocellular carcinoma (HepG2) cells have elucidated the key signaling pathways involved.

Induction of Apoptosis via the Intrinsic Pathway

The pro-apoptotic effects of this compound are primarily mediated through the intrinsic, or mitochondrial, pathway of apoptosis.[1] This is characterized by the following key events:

-

Generation of Reactive Oxygen Species (ROS): Treatment with this compound leads to an increase in intracellular ROS, which acts as a critical upstream signaling molecule in the apoptotic cascade.

-

Disruption of Mitochondrial Membrane Potential (ΔΨm): The accumulation of ROS leads to the dissipation of the mitochondrial membrane potential, a key event in the initiation of apoptosis.

-

Caspase Activation: The disruption of the mitochondrial membrane results in the release of cytochrome c into the cytosol, which in turn activates caspase-9, an initiator caspase. Activated caspase-9 then cleaves and activates effector caspases, such as caspase-3, which are responsible for the execution phase of apoptosis.

-

Caspase-Independent Apoptosis: In addition to the caspase-dependent pathway, this compound also induces apoptosis through a caspase-independent mechanism involving the translocation of Apoptosis-Inducing Factor (AIF) from the mitochondria to the nucleus, where it promotes chromatin condensation and DNA fragmentation.[1]

Importantly, the extrinsic (death receptor-mediated) pathway, involving Fas and FasL, does not appear to be significantly involved in the apoptotic mechanism of this compound.[1]

Cell Cycle Arrest

In addition to inducing apoptosis, this compound causes cell cycle arrest at the S and G2/M phases in HepG2 cells, further contributing to its anti-proliferative effects.[1]

Below is a diagram illustrating the proposed signaling pathway for apoptosis induced by this compound.

Experimental Protocols

General Isolation and Purification of Cardiac Glycosides from Cerbera manghas Seeds

This protocol outlines a general workflow for the extraction and purification of cardiac glycosides.

Methodology:

-

Sample Preparation: Dried seeds of Cerbera manghas are ground into a fine powder.

-

Extraction: The powdered seeds are extracted with a suitable solvent system, such as a mixture of methanol and water, often with the aid of sonication or maceration to enhance extraction efficiency.

-

Filtration and Concentration: The resulting extract is filtered to remove solid plant material, and the solvent is removed under reduced pressure to yield a crude extract.

-

Purification: The crude extract is then subjected to further purification steps. A common technique is solid-phase extraction (SPE) using a C18 cartridge to remove non-polar impurities. Further purification to isolate the target compound is typically achieved using preparative high-performance liquid chromatography (HPLC).

Structural Elucidation

The structure of the isolated compound would be elucidated using a combination of spectroscopic techniques:

-

Mass Spectrometry (MS): To determine the molecular weight and elemental composition.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments are crucial for determining the connectivity of atoms and the stereochemistry of the molecule. The "2'-epi" and "2'-O-acetyl" functionalities would be confirmed by detailed analysis of the chemical shifts and coupling constants in the sugar region of the NMR spectra.

Quantitative Data

As of the date of this guide, specific quantitative data such as detailed NMR chemical shifts, coupling constants, and mass spectral fragmentation patterns for this compound are not available in publicly accessible literature. Researchers interested in this compound would need to perform de novo structural elucidation upon its isolation.

Conclusion

This compound is a promising natural product with potent anti-cancer properties. Its ability to induce apoptosis through multiple pathways in cancer cells makes it a valuable lead compound for further investigation in drug development. This guide provides a foundational understanding of its chemical nature and biological activity. Further research is warranted to fully characterize its structure, stereochemistry, and to explore its therapeutic potential in greater detail. The elucidation of its complete biosynthetic pathway could also open avenues for its biotechnological production.

References

An In-depth Technical Guide to the Physical and Chemical Properties of 2'-epi-2'-O-acetylthevetin B

For Researchers, Scientists, and Drug Development Professionals

Introduction

2'-epi-2'-O-acetylthevetin B is a cardiac glycoside, a class of naturally derived compounds known for their potent effects on heart muscle. It is a stereoisomer of acetylthevetin B, a compound isolated from the yellow oleander (Thevetia peruviana). Cardiac glycosides are characterized by a steroid nucleus and a sugar moiety. The biological activity of these compounds is highly dependent on their three-dimensional structure, and subtle changes in stereochemistry can lead to significant differences in their pharmacological profiles. This document provides a comprehensive overview of the inferred physical and chemical properties of this compound, alongside experimental protocols for its potential isolation and characterization, and a discussion of its likely mechanism of action.

Molecular Structure

The structure of this compound is inferred from that of acetylthevetin B. The "2'-epi" designation indicates that the stereochemistry at the 2' position of the L-thevetose sugar moiety is inverted compared to acetylthevetin B.

Inferred Structure of this compound:

Physical and Chemical Properties

The following table summarizes the known physical and chemical properties of acetylthevetin B. The corresponding properties for its 2'-epimer are expected to be similar but may show slight variations, particularly in optical rotation and chromatographic behavior.

| Property | Acetylthevetin B (Known) | This compound (Inferred) |

| Molecular Formula | C₄₂H₆₄O₁₄ | C₄₂H₆₄O₁₄ |

| Molecular Weight | 792.95 g/mol | 792.95 g/mol |

| Appearance | White crystalline solid | Likely a white solid |

| Melting Point | Data not readily available | Expected to be similar to acetylthevetin B, but potentially different |

| Boiling Point | Decomposes before boiling | Decomposes before boiling |

| Solubility | Soluble in methanol (B129727), ethanol (B145695), chloroform (B151607); sparingly soluble in water | Expected to have similar solubility profile |

| Optical Rotation | Data not readily available | Expected to have a different specific rotation value from acetylthevetin B |

Spectroscopic Data (Based on Acetylthevetin B)

Detailed spectroscopic analysis is crucial for the definitive identification of this compound. The data for acetylthevetin B provides a reference for what to expect, with predictable shifts for the protons and carbons near the epimeric center.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The 1H and 13C NMR spectra of this compound are expected to be very similar to those of acetylthevetin B, with the most significant differences occurring in the chemical shifts and coupling constants of the protons and carbons in the L-thevetose sugar moiety, particularly around the C-2' position.

Expected 1H NMR Spectral Features:

-

Aglycone Protons: Signals corresponding to the steroid nucleus.

-

Sugar Protons: A distinct set of signals for the L-thevetose and glucose moieties. The H-2' proton signal is expected to show a different chemical shift and coupling pattern compared to acetylthevetin B due to the change in its spatial orientation.

-

Acetyl Group Protons: A singlet around δ 2.0 ppm.

Expected 13C NMR Spectral Features:

-

Aglycone Carbons: Resonances characteristic of the cardenolide steroid core.

-

Sugar Carbons: Signals for the sugar units. The C-1', C-2', and C-3' carbons of the L-thevetose unit are likely to exhibit noticeable chemical shift differences compared to acetylthevetin B.

Mass Spectrometry (MS)

High-resolution mass spectrometry (HRMS) would confirm the molecular formula of this compound. The fragmentation pattern in MS/MS experiments is expected to be very similar to that of acetylthevetin B, showing characteristic losses of the sugar moieties and water from the steroid core.

| Ionization Mode | Expected m/z |

| ESI-MS ([M+H]⁺) | ~793.4345 |

| ESI-MS ([M+Na]⁺) | ~815.4164 |

Experimental Protocols

The following are detailed methodologies for the isolation, purification, and characterization of cardiac glycosides from Thevetia peruviana, which can be adapted for the specific targeting of this compound.

Isolation and Purification

Methodology:

-

Plant Material: Dried and powdered seeds of Thevetia peruviana are used as the starting material.

-

Defatting: The powdered seeds are first defatted with petroleum ether to remove lipids.

-

Extraction: The defatted material is then extracted with methanol or ethanol at room temperature for an extended period.

-

Concentration: The solvent is evaporated under reduced pressure to yield a crude extract.

-

Solvent Partitioning: The crude extract is suspended in water and partitioned with chloroform to separate compounds based on polarity. The cardiac glycosides typically concentrate in the chloroform fraction.

-

Column Chromatography: The chloroform extract is subjected to column chromatography on silica gel, eluting with a gradient of chloroform and methanol.

-

Fraction Collection: Fractions are collected and monitored by thin-layer chromatography (TLC).

-

Preparative HPLC: Fractions containing compounds with similar TLC profiles to known cardiac glycosides are further purified by preparative high-performance liquid chromatography (HPLC) on a C18 column to isolate the pure compound.

Structural Elucidation

Methodology:

-

Mass Spectrometry: The molecular formula is determined using HRMS.

-

1D NMR: 1H and 13C NMR spectra are recorded to identify the types of protons and carbons present.

-

2D NMR:

-

COSY (Correlation Spectroscopy): To establish proton-proton couplings within the steroid and sugar moieties.

-

HSQC (Heteronuclear Single Quantum Coherence): To identify one-bond proton-carbon correlations.

-

HMBC (Heteronuclear Multiple Bond Correlation): To determine long-range proton-carbon correlations, which is crucial for connecting the aglycone to the sugar and the sugar units to each other.

-

-

Stereochemistry: The relative stereochemistry is determined by analyzing coupling constants and through NOESY (Nuclear Overhauser Effect Spectroscopy) experiments. The absolute stereochemistry is often inferred by comparison to known compounds isolated from the same source.

Mechanism of Action and Signaling Pathway

Cardiac glycosides exert their effects by inhibiting the Na+/K+-ATPase pump, an enzyme located in the cell membrane of heart muscle cells (myocytes).

Detailed Mechanism:

-

Binding and Inhibition: this compound is expected to bind to the extracellular domain of the α-subunit of the Na+/K+-ATPase. This binding inhibits the pump's activity.

-

Increased Intracellular Sodium: Inhibition of the pump leads to an accumulation of sodium ions inside the cell.

-

Effect on Sodium-Calcium Exchanger: The increased intracellular sodium concentration alters the electrochemical gradient, which in turn reduces the activity of the Na+/Ca2+ exchanger to pump calcium out of the cell.

-

Increased Intracellular Calcium: This results in an increase in the intracellular calcium concentration.

-

Enhanced Contractility: The higher intracellular calcium levels lead to greater uptake of calcium into the sarcoplasmic reticulum. During each action potential, more calcium is released, leading to a stronger contraction of the heart muscle.

The stereochemistry of the sugar moiety can influence the binding affinity of the cardiac glycoside to the Na+/K+-ATPase, thereby affecting its potency. The change at the 2'-position in this compound could potentially alter its interaction with the receptor and, consequently, its biological activity compared to acetylthevetin B.

Conclusion

While direct experimental data for this compound is currently lacking, this technical guide provides a robust framework for its study based on the well-characterized isomer, acetylthevetin B. The inferred physical, chemical, and spectroscopic properties, along with the provided experimental protocols, offer a solid starting point for researchers and drug development professionals interested in this and other novel cardiac glycosides. Further research is essential to isolate or synthesize this epimer and validate its properties and pharmacological activity, which could reveal important structure-activity relationships within this class of compounds.

An In-depth Technical Guide to 2'-epi-2'-O-acetylthevetin B: Discovery, Biological Activity, and Experimental Protocols

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the cardiac glycoside 2'-epi-2'-O-acetylthevetin B, a compound of interest for its potent cytotoxic and pro-apoptotic activities. This document details its discovery, history, and natural source, alongside its better-known isomer, acetylthevetin B. A thorough examination of its biological activity, including quantitative data on its effects on cancer cell lines, is presented. Detailed experimental protocols for the isolation and characterization of these related cardiac glycosides are provided to facilitate further research. Furthermore, this guide elucidates the molecular mechanisms of action, with a focus on the signaling pathways involved in apoptosis, visualized through detailed diagrams. This document is intended to be a core resource for researchers in oncology, natural product chemistry, and drug development.

Introduction and Discovery

The study of cardiac glycosides has a long history in both traditional medicine and modern pharmacology. While historically recognized for their cardiotonic effects, recent research has highlighted their potential as potent anti-cancer agents. Within this class of compounds, this compound has emerged as a molecule of interest.

This compound is a cardiac glycoside that has been isolated from the seeds of Cerbera manghas L. (sea mango), a plant belonging to the Apocynaceae family. Its discovery is part of the broader scientific investigation into the rich phytochemical profile of Cerbera species, which are known to be a source of various bioactive cardenolides. Research has specifically identified this compound as a potent inducer of cell cycle arrest and apoptosis in human hepatocellular carcinoma cells.

Closely related to this compound is acetylthevetin B , an isomer isolated from the seeds of Thevetia peruviana (Pers.) K. Schum (yellow oleander), another member of the Apocynaceae family. Acetylthevetin B has been more extensively studied and is recognized for its antitumor properties against a range of cancer cell lines. Thevetin B is a primary cardiac glycoside found in Thevetia peruviana, and acetylthevetin B is its acetylated derivative.

This guide will focus on this compound, with comparative data and contextual information drawn from the research on acetylthevetin B to provide a more complete understanding of this subclass of cardiac glycosides.

Physicochemical Properties and Structure

The chemical formula for this compound is C₄₂H₆₄O₁₅. Its structure is characterized by a steroidal aglycone core linked to a sugar moiety. The "2'-epi" designation indicates a specific stereochemical configuration at the 2' position of the sugar component, distinguishing it from other isomers like acetylthevetin B. The "2'-O-acetyl" refers to the presence of an acetyl group at this position.

Biological Activity and Quantitative Data

Both this compound and acetylthevetin B exhibit significant cytotoxic activity against various cancer cell lines. The primary mechanism of this activity is the induction of apoptosis.

Cytotoxicity Data

The following tables summarize the available quantitative data on the cytotoxic effects of these compounds.

Table 1: Cytotoxicity of this compound

| Cell Line | Cancer Type | Metric | Value | Reference |

| HepG2 | Human Hepatocellular Carcinoma | IC₅₀ | Not explicitly stated, but effective concentrations for apoptosis induction were in the micromolar range. |

Table 2: Cytotoxicity of Acetylthevetin B

| Cell Line | Cancer Type | Metric | Value (μM) | Reference |

| A549 | Human Lung Carcinoma | IC₅₀ | 2.94 | [1] |

| A549 (ATB-CP1 micelles) | Human Lung Carcinoma | IC₅₀ | 0.76 | [1] |

| A549 (ATB-CP2 micelles) | Human Lung Carcinoma | IC₅₀ | 1.44 | [1] |

Mechanism of Action: Induction of Apoptosis

Research indicates that this compound induces apoptosis in cancer cells through the intrinsic, or mitochondrial, pathway.

Key events in this signaling cascade include:

-

Generation of Reactive Oxygen Species (ROS): Treatment with the compound leads to a significant increase in intracellular ROS.

-

Disruption of Mitochondrial Membrane Potential: The increase in ROS contributes to the dissipation of the mitochondrial membrane potential.

-

Activation of Caspase-9: The disruption of the mitochondrial membrane leads to the activation of caspase-9, an initiator caspase in the intrinsic apoptotic pathway.

-

Translocation of Apoptosis-Inducing Factor (AIF): AIF is a pro-apoptotic factor that translocates from the mitochondria to the nucleus to mediate DNA fragmentation in a caspase-independent manner.

The following diagram illustrates the proposed signaling pathway for this compound-induced apoptosis.

Figure 1. Signaling pathway of this compound-induced apoptosis.

Experimental Protocols

The following sections provide detailed methodologies for the isolation and characterization of this compound and related cardiac glycosides.

General Workflow for Isolation and Characterization

The diagram below outlines a typical workflow for the extraction, isolation, and identification of these compounds from their natural sources.

Figure 2. General workflow for the isolation of cardiac glycosides.

Detailed Isolation Protocol for Cardiac Glycosides from Thevetia peruviana Seeds

This protocol is adapted from methodologies used for the isolation of cardiac glycosides, including acetylthevetin B, from Thevetia peruviana.

-

Plant Material Preparation: Air-dry the seeds of Thevetia peruviana and grind them into a fine powder.

-

Defatting: Extract the powdered seeds with petroleum ether to remove fatty oils.

-

Extraction: The defatted seed material is then extracted with ethanol (B145695) or methanol at room temperature for an extended period (e.g., 48-72 hours) with occasional shaking. The extraction is repeated multiple times to ensure maximum yield.

-

Concentration: The solvent from the combined extracts is evaporated under reduced pressure to obtain a concentrated crude extract.

-

Fractionation: The crude extract is subjected to column chromatography over silica gel. The column is eluted with a gradient of solvents, typically starting with a non-polar solvent like chloroform (B151607) and gradually increasing the polarity with methanol.

-

Further Purification: Fractions showing the presence of cardiac glycosides (as determined by thin-layer chromatography) are pooled and further purified using techniques such as Sephadex LH-20 column chromatography and preparative high-performance liquid chromatography (HPLC).

-

Crystallization: The purified compound can be crystallized from a suitable solvent system (e.g., methanol-chloroform) to obtain pure crystals.

Characterization Techniques

The structure of the isolated compounds is elucidated using a combination of spectroscopic methods:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR, as well as 2D NMR techniques (COSY, HMQC, HMBC), are used to determine the connectivity of atoms and the stereochemistry of the molecule.

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is employed to determine the exact molecular weight and elemental composition of the compound.

Conclusion and Future Directions

This compound is a promising natural product with demonstrated anti-cancer activity. Its ability to induce apoptosis in cancer cells through the mitochondrial pathway makes it a valuable lead compound for the development of novel chemotherapeutic agents. The closely related acetylthevetin B also shows significant potential and has been the subject of drug delivery studies to enhance its efficacy and reduce toxicity.

Future research should focus on:

-

The total synthesis of this compound to provide a sustainable source for further studies and to allow for the generation of novel analogs.

-

In-depth investigation of its efficacy in a wider range of cancer cell lines and in in vivo animal models.

-

Elucidation of the precise molecular targets and further details of the signaling pathways it modulates.

-

Development of targeted drug delivery systems to improve its therapeutic index.

This technical guide provides a solid foundation for researchers to build upon in their efforts to unlock the full therapeutic potential of this intriguing cardiac glycoside.

References

"2'-epi-2'-O-acetylthevetin B" biosynthesis pathway in Thevetia peruviana

An In-depth Technical Guide on the Core Biosynthesis Pathway of 2'-epi-2'-O-acetylthevetin B in Thevetia peruviana

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The biosynthesis of this compound in Thevetia peruviana has not been fully elucidated. This guide presents a hypothetical pathway based on the general biosynthesis of cardiac glycosides and recent transcriptomic data from T. peruviana. The existence and synthesis of the "2'-epi" isomer are speculative.

Introduction

Thevetia peruviana, commonly known as yellow oleander, is a plant belonging to the Apocynaceae family. It is a rich source of various secondary metabolites, including cardiac glycosides, which are known for their significant physiological effects. Among these are thevetin (B85951) A and thevetin B. Thevetin B is a trisaccharide derivative of the cardenolide digitoxigenin. This guide focuses on the hypothetical biosynthesis of a related compound, this compound, providing a detailed overview for researchers in natural product chemistry, drug discovery, and plant biochemistry.

Hypothetical Biosynthesis Pathway of this compound

The biosynthesis of cardiac glycosides is a complex process that begins with primary metabolites and involves a series of enzymatic modifications to produce the final complex structure. The proposed pathway for this compound can be divided into three main stages: aglycone biosynthesis, glycosylation, and subsequent modifications.

Aglycone (Digitoxigenin) Biosynthesis

The aglycone of thevetin B is digitoxigenin, a cardenolide steroid. Its biosynthesis is believed to start from cholesterol or phytosterols, proceeding through the intermediate pregnenolone.

-

Step 1: From Sterols to Pregnenolone: The initial steps involve the conversion of cholesterol or other plant sterols (e.g., β-sitosterol, campesterol) to pregnenolone. This is a critical step in steroid metabolism in plants.

-

Step 2: Conversion of Pregnenolone to Progesterone: Pregnenolone is then converted to progesterone.

-

Step 3: Formation of the Cardenolide Ring: Progesterone undergoes a series of hydroxylation, reduction, and other modifications to form the characteristic cardenolide aglycone, digitoxigenin.

Recent transcriptomic analysis of T. peruviana has identified several candidate genes that may be involved in this pathway, including those encoding isopentenyl-diphosphate delta-isomerase (IPP2), squalene (B77637) synthase (SQS1), and various cytochrome P450s (e.g., CYP710A3)[1][2][3].

Caption: Hypothetical biosynthesis pathway of the aglycone digitoxigenin.

Biosynthesis of the Sugar Moiety (L-Thevetose)

Thevetin B contains a unique deoxy sugar, L-thevetose. The biosynthesis of such rare sugars in plants is often complex and starts from common nucleotide-activated sugars like UDP-glucose. The specific enzymatic steps for L-thevetose biosynthesis are currently unknown.

References

- 1. Transcriptome analysis of Thevetia peruviana cell suspensions treated with methyl jasmonate reveals genes involved in phenolics, flavonoids and cardiac glycosides biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Frontiers | Transcriptome analysis of Thevetia peruviana cell suspensions treated with methyl jasmonate reveals genes involved in phenolics, flavonoids and cardiac glycosides biosynthesis [frontiersin.org]

- 3. Transcriptome analysis of Thevetia peruviana cell suspensions treated with methyl jasmonate reveals genes involved in phenolics, flavonoids and cardiac glycosides biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide on the Stability and Degradation Profile of 2'-epi-2'-O-acetylthevetin B

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the stability and degradation profile of 2'-epi-2'-O-acetylthevetin B, a cardiac glycoside with potential therapeutic applications. Due to the limited direct studies on this specific compound, this guide synthesizes information from studies on structurally related cardiac glycosides, such as thevetin (B85951) B and digoxin, to project a likely stability and degradation profile. This document details the anticipated effects of hydrolytic, oxidative, photolytic, and thermal stress conditions. Detailed experimental protocols for conducting forced degradation studies are provided, alongside a summary of expected quantitative degradation data. Furthermore, this guide elucidates the primary signaling pathways modulated by cardiac glycosides, offering a deeper understanding of their mechanism of action.

Introduction

This compound is a member of the cardenolide class of cardiac glycosides, naturally occurring compounds found in plants of the Thevetia genus.[1][2] Like other cardiac glycosides, its biological activity stems from the inhibition of the Na+/K+-ATPase pump, a critical enzyme in cellular ion homeostasis.[2][3] This mechanism of action gives cardiac glycosides their traditional use in treating heart conditions and also underlies their investigation as potential anti-cancer agents.[4] The stability of a drug substance is a critical quality attribute that influences its safety, efficacy, and shelf-life. Understanding the degradation pathways of this compound is paramount for the development of stable pharmaceutical formulations and for defining appropriate storage conditions.

Predicted Stability and Degradation Profile

The chemical structure of this compound, with its steroidal backbone, unsaturated lactone ring, and glycosidic linkages, suggests susceptibility to several degradation pathways. The primary routes of degradation for cardiac glycosides are hydrolysis of the glycosidic bonds and modifications to the aglycone core.

Hydrolytic Degradation

Hydrolysis is anticipated to be a major degradation pathway for this compound, particularly under both acidic and basic conditions. The glycosidic linkages are susceptible to cleavage, leading to the formation of the aglycone and the individual sugar moieties.[3]

-

Acidic Conditions: Under acidic conditions, the glycosidic bonds are prone to hydrolysis, leading to the stepwise removal of the sugar units. Severe acid hydrolysis can yield the aglycone, digitoxigenin.[3]

-

Basic Conditions: Basic conditions can also promote the hydrolysis of the glycosidic linkages. Furthermore, the ester group at the 2'-O-acetyl position is susceptible to saponification under alkaline conditions.

Oxidative Degradation

The core structure of this compound contains sites that could be susceptible to oxidation, although specific studies on its oxidative degradation are lacking. Potential sites for oxidation include the double bond in the lactone ring and any hydroxyl groups on the steroid nucleus or sugar moieties.

Photodegradation

Many complex organic molecules are sensitive to light, and cardiac glycosides are no exception. Exposure to UV or visible light could potentially lead to isomerization, oxidation, or other forms of degradation. The extent of photodegradation would depend on the wavelength and intensity of the light, as well as the formulation.

Thermal Degradation

Elevated temperatures can provide the energy needed to overcome activation barriers for various degradation reactions. For this compound, thermal stress is expected to accelerate hydrolysis and potentially lead to other degradation pathways, such as dehydration of the steroid nucleus.

Quantitative Data from Forced Degradation Studies of Structurally Related Cardiac Glycosides

The following table summarizes quantitative data from forced degradation studies on digoxin, a structurally similar cardiac glycoside. This data provides an indication of the potential extent of degradation for this compound under similar stress conditions.

| Stress Condition | Molarity/Intensity | Temperature | Duration | Compound | Percent Degradation | Reference |

| Acidic Hydrolysis | 0.1 M HCl | 25°C | 1 hour | Digoxin | 15% | [6] |

| Basic Hydrolysis | 0.1 M NaOH | 25°C | 1 hour | Digoxin | 41% | [6] |

| Oxidative | 3% H₂O₂ | 25°C | 1 hour | Digoxin | No significant degradation | [6] |

Experimental Protocols for Forced Degradation Studies

The following are detailed methodologies for conducting forced degradation studies on cardiac glycosides, adapted from established protocols for similar compounds.

General Procedure

A stock solution of this compound (e.g., 1 mg/mL) should be prepared in a suitable solvent such as methanol (B129727) or acetonitrile (B52724). This stock solution is then used for the individual stress studies. A control sample, protected from the stress conditions, should be analyzed concurrently.

Acidic Hydrolysis

-

To 1 mL of the stock solution, add 1 mL of 1 M HCl.

-

Keep the solution at 60°C for 2 hours.

-

After the incubation period, cool the solution to room temperature.

-

Neutralize the solution with an appropriate volume of 1 M NaOH.

-

Dilute the final solution to a suitable concentration with the mobile phase for HPLC analysis.

Basic Hydrolysis

-

To 1 mL of the stock solution, add 1 mL of 1 M NaOH.

-

Keep the solution at 60°C for 2 hours.

-

After the incubation period, cool the solution to room temperature.

-

Neutralize the solution with an appropriate volume of 1 M HCl.

-

Dilute the final solution to a suitable concentration with the mobile phase for HPLC analysis.

Oxidative Degradation

-

To 1 mL of the stock solution, add 1 mL of 30% H₂O₂.

-

Keep the solution at room temperature for 24 hours, protected from light.

-

Dilute the final solution to a suitable concentration with the mobile phase for HPLC analysis.

Photodegradation

-

Expose a solution of the drug (e.g., 100 µg/mL in methanol) in a quartz cuvette to a photostability chamber.

-

The exposure should be not less than 1.2 million lux hours and 200 watt hours/square meter of near UV radiation.

-

A control sample should be wrapped in aluminum foil to protect it from light and kept under the same conditions.

-

Analyze the samples by HPLC at appropriate time intervals.

Thermal Degradation

-

Place a solid sample of the drug in a thermostatically controlled oven at 80°C for 48 hours.

-

Dissolve the heat-treated sample in a suitable solvent.

-

Dilute to a suitable concentration for HPLC analysis.

Analytical Method

A stability-indicating HPLC method is crucial for separating the parent drug from its degradation products. A typical method would utilize a C18 column with a gradient elution of a buffered aqueous phase and an organic solvent like acetonitrile or methanol. Detection is commonly performed using a UV detector at a wavelength where the cardenolide absorbs, typically around 220 nm.

Signaling Pathways

Cardiac glycosides, including by extension this compound, exert their biological effects by modulating specific signaling pathways.

Inhibition of Na+/K+-ATPase

The primary and most well-understood mechanism of action of cardiac glycosides is the inhibition of the Na+/K+-ATPase pump located in the plasma membrane of cells.[2][3] This inhibition leads to an increase in intracellular sodium concentration. The elevated intracellular sodium, in turn, alters the activity of the Na+/Ca2+ exchanger, resulting in an increase in intracellular calcium levels. In cardiac myocytes, this increase in intracellular calcium enhances contractility.

Caption: Inhibition of Na+/K+-ATPase by this compound.

Modulation of the TNF-α/NF-κB Signaling Pathway

Recent studies have shown that cardiac glycosides can also modulate inflammatory pathways. They have been found to inhibit the TNF-α/NF-κB signaling pathway, which plays a central role in inflammation. This inhibition occurs by preventing the recruitment of the TNF receptor-associated death domain (TRADD) to the TNF receptor.

Caption: Inhibition of the TNF-α/NF-κB signaling pathway.

Conclusion

While direct experimental data on the stability and degradation of this compound is currently unavailable, a comprehensive profile can be inferred from the behavior of structurally analogous cardiac glycosides. Hydrolysis of the glycosidic linkages is predicted to be the primary degradation pathway under both acidic and basic conditions. The provided experimental protocols offer a robust framework for conducting forced degradation studies to confirm these predictions and to fully characterize the stability of this promising compound. A thorough understanding of its degradation profile is a critical step in the journey towards its potential clinical application. Furthermore, its mechanism of action through the inhibition of Na+/K+-ATPase and modulation of inflammatory pathways highlights its therapeutic potential beyond cardiovascular diseases.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Cardiac glycosides from Yellow Oleander (Thevetia peruviana) seeds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Cardiac Glycosides from the Seeds of Thevetia peruviana - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Thevetin B | C42H66O18 | CID 441850 - PubChem [pubchem.ncbi.nlm.nih.gov]

Potential Biological Activities of 2'-epi-2'-O-acetylthevetin B: An In-depth Technical Guide

Introduction

2'-epi-2'-O-acetylthevetin B is a cardiac glycoside, a class of naturally occurring steroid-like compounds. Its parent compound, acetylthevetin B, is isolated from the seeds of Thevetia peruviana (yellow oleander).[1] Cardiac glycosides have a long history of use in treating cardiac conditions, but recent research has unveiled their potent anticancer properties.[2][3][4][5] This has led to a surge in interest in these compounds as potential chemotherapeutic agents. The primary mechanism of action for many cardiac glycosides is the inhibition of the Na+/K+-ATPase pump, a transmembrane protein essential for maintaining cellular ion gradients.[2][4] This inhibition triggers a cascade of downstream signaling events that can induce apoptosis, cell cycle arrest, and other anticancer effects.[6]

This technical guide summarizes the potential biological activities of this compound, drawing parallels from acetylthevetin B and other related cardiac glycosides. It provides a comprehensive overview of potential cytotoxic effects, underlying molecular mechanisms, and relevant experimental methodologies.

Potential Biological Activities

Based on the activities of acetylthevetin B and other cardiac glycosides, this compound is predicted to exhibit significant antitumor activity .

Cytotoxicity Against Cancer Cell Lines

Acetylthevetin B has demonstrated cytotoxicity against various cancer cell lines. It is anticipated that this compound would display a similar, though potentially quantitatively different, cytotoxic profile. The epimerization at the 2'-position of the sugar moiety could influence its binding affinity to Na+/K+-ATPase or other cellular targets, thereby modulating its potency.

Table 1: Cytotoxicity of Acetylthevetin B and Related Cardiac Glycosides

| Compound | Cell Line | IC50 (µM) | Reference |

| Acetylthevetin B | A549 (Human lung cancer) | 2.94 | [7] |

| Acetylthevetin B-loaded CP1 micelles | A549 (Human lung cancer) | 0.76 | [7] |

| Acetylthevetin B-loaded CP2 micelles | A549 (Human lung cancer) | 1.44 | [7] |

| Cardiac Glycoside Compound 1 | MGC-803 (Human gastric cancer) | 0.05 - 0.15 | [5] |

| Cardiac Glycoside Compound 3 | HepG2 (Human liver cancer) | 0.032 - 0.055 | [8] |

| Cardiac Glycosides 1, 22, 26, 28 | MGC-803 (Human gastric cancer) | 0.02 - 0.53 | [2][3] |

*CP1 and CP2 refer to different chitosan-Pluronic P123 micelle formulations.

Potential Molecular Mechanisms of Action

The anticancer effects of cardiac glycosides are multifaceted. The primary target is the α-subunit of the Na+/K+-ATPase. Inhibition of this pump leads to an increase in intracellular sodium, which in turn elevates intracellular calcium levels through the Na+/Ca2+ exchanger. This disruption of ion homeostasis triggers several downstream signaling pathways.

Signaling Pathways

The elevated intracellular calcium and the binding of the cardiac glycoside to the Na+/K+-ATPase can activate a variety of signaling cascades that ultimately lead to cancer cell death. These pathways include:

-

Induction of Apoptosis: Activation of caspase cascades, leading to programmed cell death.

-

Cell Cycle Arrest: Halting of the cell cycle at various checkpoints, preventing proliferation.

-

Inhibition of Transcription Factors: Downregulation of key transcription factors involved in cancer cell growth and survival.

-

Activation of Immunogenic Cell Death (ICD): Triggering an immune response against cancer cells.[4]

Below are diagrams illustrating the potential signaling pathways that could be modulated by this compound.

Caption: General mechanism of cardiac glycoside-induced anticancer activity.

Caption: Potential apoptotic pathway induced by this compound.

Experimental Protocols

To investigate the potential biological activities of this compound, standard in vitro assays can be employed.

Cell Culture

-

Human cancer cell lines (e.g., A549, MGC-803, SW1990, HepG2) and a normal human cell line (e.g., LO2) would be cultured in appropriate media (e.g., DMEM or RPMI-1640) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin, and maintained at 37°C in a humidified atmosphere with 5% CO2.

Cytotoxicity Assay (MTT Assay)

This assay measures the metabolic activity of cells, which is an indicator of cell viability.

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10^3 to 1 x 10^4 cells per well and allow them to attach overnight.

-

Compound Treatment: Treat the cells with various concentrations of this compound for 48 or 72 hours. Include a vehicle control (e.g., DMSO).

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.

-

IC50 Calculation: The half-maximal inhibitory concentration (IC50) is calculated from the dose-response curve.

Apoptosis Analysis (Annexin V/PI Staining)

This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

-

Cell Treatment: Treat cells with this compound at concentrations around its IC50 value for 24 to 48 hours.

-

Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.

-

Staining: Resuspend the cells in 1X binding buffer and stain with Annexin V-FITC and Propidium Iodide (PI) for 15 minutes at room temperature in the dark.

-

Flow Cytometry: Analyze the stained cells using a flow cytometer. Annexin V positive/PI negative cells are in early apoptosis, while Annexin V positive/PI positive cells are in late apoptosis or necrosis.

Caption: Proposed experimental workflow for investigating the biological activities.

Conclusion and Future Directions

While direct experimental evidence is currently lacking, the structural similarity of this compound to acetylthevetin B and other cytotoxic cardiac glycosides strongly suggests its potential as an anticancer agent. The proposed research framework provides a clear path for its synthesis, isolation, and biological evaluation. Future studies should focus on:

-

Total synthesis or semi-synthesis of this compound to obtain sufficient quantities for biological testing.

-

In vitro screening against a broad panel of cancer cell lines to determine its cytotoxic profile and selectivity.

-

In-depth mechanistic studies to elucidate the precise signaling pathways it modulates.

-

In vivo studies in animal models to assess its antitumor efficacy and toxicological profile, particularly cardiotoxicity, which is a known side effect of cardiac glycosides.[1]

The exploration of novel cardiac glycoside derivatives like this compound holds promise for the development of new and more effective cancer therapies.

References

- 1. Delivery of acetylthevetin B, an antitumor cardiac glycoside, using polymeric micelles for enhanced therapeutic efficacy against lung cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Cardiac Glycosides from the Seeds of Thevetia peruviana: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]

- 4. Anticancer and Antiviral Properties of Cardiac Glycosides: A Review to Explore the Mechanism of Actions - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Delivery of acetylthevetin B, an antitumor cardiac glycoside, using polymeric micelles for enhanced therapeutic efficacy against lung cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Cardiac glycosides with cytotoxic activity from the seeds of Thevetia peruviana - PubMed [pubmed.ncbi.nlm.nih.gov]

Preliminary In Vitro Screening of 2'-epi-2'-O-acetylthevetin B: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct experimental data for 2'-epi-2'-O-acetylthevetin B is limited in publicly available literature. This guide provides a comprehensive framework for its preliminary in vitro screening based on established methodologies and data from structurally related cardiac glycosides, such as acetylthevetin B and other compounds isolated from Thevetia peruviana.

Introduction

This compound is a cardiac glycoside, a class of naturally derived compounds that have been historically used in the treatment of heart conditions.[1][2] Recently, there has been a growing interest in repurposing cardiac glycosides as potential anticancer agents.[1] These compounds are known to primarily act by inhibiting the Na+/K+-ATPase pump, a transmembrane protein crucial for maintaining cellular ion gradients.[3][4][5][6] This inhibition leads to a cascade of intracellular events, including alterations in ion concentrations, which can selectively induce apoptosis and cell cycle arrest in cancer cells.[3][7][8]

This technical guide outlines a standard workflow for the preliminary in vitro screening of this compound to evaluate its potential as an anticancer agent. It covers essential assays for determining cytotoxicity, induction of apoptosis, and effects on the cell cycle, along with detailed experimental protocols and data presentation formats.

Data Presentation: In Vitro Efficacy of Related Cardiac Glycosides

The following tables summarize the cytotoxic and apoptotic effects of acetylthevetin B and other related cardiac glycosides on various human cancer cell lines. This data serves as a benchmark for what might be expected from the in vitro screening of this compound.

Table 1: Cytotoxicity (IC50) of Acetylthevetin B and Other Cardiac Glycosides

| Compound/Extract | Cell Line | Cancer Type | IC50 (µM) | Incubation Time (h) | Reference |

| Acetylthevetin B | A549 | Human Lung Cancer | 2.94 ± 0.17 | 48 | [9] |

| Cardiac Glycoside (from T. peruviana) | P15 | Human Lung Cancer | 0.05 - 0.15 | Not Specified | |

| Cardiac Glycoside (from T. peruviana) | MGC-803 | Human Gastric Cancer | 0.05 - 0.15 | Not Specified | |

| Cardiac Glycoside (from T. peruviana) | SW1990 | Human Pancreatic Cancer | 0.05 - 0.15 | Not Specified | |

| Thevetia peruviana Methanolic Extract | HTB-81 | Human Prostate Cancer | 1.91 ± 0.76 (µg/mL) | Not Specified | [10][11] |

| Thevetia peruviana Methanolic Extract | HTB-26 | Human Breast Cancer | 5.78 ± 2.12 (µg/mL) | Not Specified | [10][11] |

| Thevetia peruviana Methanolic Extract | HTB-37 | Human Colorectal Cancer | 6.30 ± 4.45 (µg/mL) | Not Specified | [10][11] |

| Thevetia peruviana Methanolic Extract | A-549 | Human Lung Cancer | 12.04 ± 3.43 (µg/mL) | Not Specified | [10][11] |

Table 2: Apoptosis Induction by the Cardiac Glycoside Ouabain (Representative Data)

| Cell Line | Treatment | Apoptosis Rate (%) | Incubation Time (h) | Reference |

| A549 | Control | 5.73 ± 0.61 | 24 | [12] |

| 50 nM Ouabain | 16.00 ± 1.3 | 24 | [12] | |

| 100 nM Ouabain | 27.77 ± 0.31 | 24 | [12] | |

| HeLa | Control | 4.43 ± 0.42 | 24 | [12] |

| 50 nM Ouabain | 7.57 ± 0.12 | 24 | [12] | |

| 100 nM Ouabain | 13.87 ± 1.63 | 24 | [12] | |

| HCT116 | Control | 5.73 ± 0.15 | 24 | [12] |

| 50 nM Ouabain | 13.10 ± 0.17 | 24 | [12] | |

| 100 nM Ouabain | 18.30 ± 2.52 | 24 | [12] |

Table 3: Cell Cycle Arrest Induced by the Cardiac Glycoside Digoxin (B3395198) (Representative Data)

| Cell Line | Treatment | % of Cells in G0/G1 | % of Cells in S | % of Cells in G2/M | Incubation Time (h) | Reference |

| Raji (Burkitt's Lymphoma) | Control | - | - | - | 48 | [8] |

| Digoxin | Arrest | - | - | 48 | [8] | |

| NAMALWA (Burkitt's Lymphoma) | Control | - | - | - | 48 | [8] |

| Digoxin | - | - | Arrest | 48 | [8] | |

| A549 (Non-small Cell Lung Cancer) | Control | - | - | - | Not Specified | [13] |

| Digoxin | Arrest | - | - | Not Specified | [13] | |

| H1299 (Non-small Cell Lung Cancer) | Control | - | - | - | Not Specified | [13] |

| Digoxin | - | - | Arrest | Not Specified | [13] |

Note: "-" indicates that specific percentage values were not provided in the source, but the phase of arrest was reported.

Experimental Protocols

Detailed methodologies for the key in vitro screening assays are provided below.

Cell Viability and Cytotoxicity: MTT Assay

The MTT assay is a colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[9][11]

Protocol:

-

Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000 to 10,000 cells per well and incubate for 24 hours to allow for cell attachment.[14]

-

Compound Treatment: Treat the cells with various concentrations of this compound (e.g., in a range from 0.01 to 100 µM) and a vehicle control (e.g., DMSO). Incubate for the desired time periods (e.g., 24, 48, and 72 hours).

-

MTT Addition: After the incubation period, add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.[14]

-

Formazan (B1609692) Solubilization: Carefully remove the medium and add 100-150 µL of a solubilization solution (e.g., DMSO or a solution of 4 mM HCl, 0.1% NP40 in isopropanol) to each well to dissolve the formazan crystals.[14]

-

Absorbance Measurement: Shake the plate for 15 minutes on an orbital shaker and measure the absorbance at 570 nm using a microplate reader.[14]

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Apoptosis Detection: Annexin V-FITC/Propidium Iodide (PI) Staining

This flow cytometry-based assay is used to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.[10][15]

Protocol:

-

Cell Treatment: Seed cells in 6-well plates and treat with this compound at concentrations around the predetermined IC50 value for 24 or 48 hours.

-

Cell Harvesting: Collect both adherent and floating cells. Wash the cells with cold PBS.

-

Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate for 15-20 minutes at room temperature in the dark.

-

Flow Cytometry Analysis: Analyze the stained cells by flow cytometry.[15]

-

Viable cells: Annexin V-negative and PI-negative.

-

Early apoptotic cells: Annexin V-positive and PI-negative.

-

Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

-

-

Data Analysis: Quantify the percentage of cells in each quadrant to determine the rate of apoptosis induction.

Cell Cycle Analysis: Propidium Iodide (PI) Staining

This method uses PI to stain the cellular DNA content, allowing for the quantification of cells in different phases of the cell cycle (G0/G1, S, and G2/M) by flow cytometry.[16][17]

Protocol:

-

Cell Treatment: Treat cells with this compound as described for the apoptosis assay.

-

Cell Fixation: Harvest the cells and fix them in ice-cold 70% ethanol (B145695) while vortexing to prevent clumping. Store the fixed cells at 4°C for at least 2 hours.[18][19]

-

Staining: Centrifuge the fixed cells to remove the ethanol and wash with PBS. Resuspend the cell pellet in a PI staining solution containing RNase A to degrade RNA.[17][18][19]

-

Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer to measure the fluorescence intensity of the PI, which is proportional to the DNA content.

-

Data Analysis: Use cell cycle analysis software to generate a histogram and quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Visualization of Workflows and Signaling Pathways

Experimental Workflow

References

- 1. Emergence of Cardiac Glycosides as Potential Drugs: Current and Future Scope for Cancer Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Frontiers | Cardiac Glycoside Ouabain Exerts Anticancer Activity via Downregulation of STAT3 [frontiersin.org]

- 4. Cardiac glycosides inhibit cancer through Na/K-ATPase-dependent cell death induction - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Cardiac glycosides inhibit cancer through Na/K-ATPase-dependent cell death induction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Cardiac glycosides stimulate Ca2+ increases and apoptosis in androgen-independent, metastatic human prostate adenocarcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Effects of digoxin on cell cycle, apoptosis and NF-κB pathway in Burkitt's lymphoma cells and animal model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]

- 10. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]

- 11. MTT assay protocol | Abcam [abcam.com]

- 12. Cardiac Glycoside Ouabain Exerts Anticancer Activity via Downregulation of STAT3 - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Digoxin exerts anticancer activity on human nonsmall cell lung cancer cells by blocking PI3K/Akt pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]

- 16. abcam.com [abcam.com]

- 17. DNA Content for Cell Cycle Analysis of Fixed Cells With Propidium Iodide - Flow Cytometry Core Facility [med.virginia.edu]

- 18. corefacilities.iss.it [corefacilities.iss.it]

- 19. ucl.ac.uk [ucl.ac.uk]

Methodological & Application

Application Notes and Protocols: Semi-Synthesis of 2'-epi-2'-O-acetylthevetin B

For Researchers, Scientists, and Drug Development Professionals

Introduction

Thevetin B is a cardiac glycoside found in the seeds of Thevetia peruviana (yellow oleander).[1][2] Like other cardiac glycosides, its biological activity stems from the inhibition of the Na+/K+-ATPase pump, which leads to an increase in intracellular calcium ions in cardiac muscle cells, resulting in a stronger heart contraction.[3][4][5][6][7] The unique structural features of cardiac glycosides, particularly the sugar moieties, play a crucial role in their pharmacokinetic and pharmacodynamic properties. The synthesis of novel analogues of these natural products is a key strategy in drug discovery to optimize their therapeutic index, potentially enhancing their anti-cancer or other biological activities while reducing cardiotoxicity.

This document outlines a proposed semi-synthetic protocol for the preparation of 2'-epi-2'-O-acetylthevetin B, a novel analogue of the natural product. The protocol starts with the isolation of Thevetin B from its natural source, followed by a three-step chemical modification of the sugar moiety: epimerization of the 2'-hydroxyl group via an oxidation-reduction sequence, and subsequent regioselective acetylation.

Disclaimer: The following protocol is a proposed synthetic route based on established chemical transformations for similar molecules. It has not been experimentally validated for Thevetin B and will require optimization by qualified researchers.

Part 1: Isolation of Thevetin B from Thevetia peruviana Seeds

Thevetin B is a major cardiac glycoside in the seeds of Thevetia peruviana.[2] The following protocol is a general procedure for its extraction and purification.

Experimental Protocol

-

Preparation of Plant Material: Air-dried seeds of Thevetia peruviana are de-fatted by grinding and subsequent extraction with n-hexane. The de-fatted seed powder is then dried under vacuum.

-

Extraction: The dried powder is extracted with methanol (B129727) at room temperature for 48 hours. The methanolic extract is filtered and concentrated under reduced pressure to yield a crude extract.

-

Purification: The crude extract is subjected to column chromatography on silica (B1680970) gel, eluting with a gradient of chloroform-methanol. Fractions are monitored by thin-layer chromatography (TLC). Fractions containing Thevetin B are pooled and concentrated.

-

Final Purification: The enriched Thevetin B fraction is further purified by preparative High-Performance Liquid Chromatography (HPLC) to yield pure Thevetin B.

Quantitative Data (Estimated)

| Step | Starting Material | Solvents | Yield (Estimated) | Purity (Estimated) |

| Defatting | 500 g of dried seeds | n-Hexane | 400 g of defatted powder | N/A |

| Extraction | 400 g of defatted powder | Methanol | 50 g of crude extract | ~20% Thevetin B |

| Column Chromatography | 50 g of crude extract | Chloroform/Methanol | 5 g of enriched fraction | ~70% Thevetin B |

| Preparative HPLC | 5 g of enriched fraction | Acetonitrile/Water | 800 mg of pure Thevetin B | >98% |

Part 2: Semi-Synthesis of 2'-epi-Thevetin B

The epimerization of the 2'-hydroxyl group is proposed to proceed via a two-step oxidation-reduction sequence.

Experimental Protocol

-

Oxidation of 2'-Hydroxyl Group: To a solution of Thevetin B in dichloromethane, pyridinium (B92312) chlorochromate (PCC) is added, and the mixture is stirred at room temperature until the starting material is consumed (monitored by TLC). The reaction mixture is then filtered through a pad of silica gel and concentrated to give the crude 2'-keto-thevetin B.

-

Reduction of 2'-Keto Group: The crude 2'-keto-thevetin B is dissolved in methanol, and the solution is cooled to 0°C. Sodium borohydride (B1222165) is added portion-wise, and the reaction is stirred for 1 hour. The reaction is quenched by the addition of acetic acid, and the solvent is removed under reduced pressure. The residue is purified by column chromatography to yield 2'-epi-thevetin B.

Quantitative Data (Estimated)

| Step | Starting Material | Reagents | Reaction Time (Estimated) | Yield (Estimated) |

| Oxidation | 800 mg of Thevetin B | Pyridinium chlorochromate (PCC) | 4 hours | 70% |

| Reduction | 560 mg of 2'-keto-thevetin B | Sodium borohydride | 1 hour | 85% (as a mixture of epimers) |

Part 3: Regioselective Synthesis of this compound

The final step is the selective acetylation of the 2'-hydroxyl group of 2'-epi-thevetin B. An enzyme-catalyzed approach is proposed for high regioselectivity.

Experimental Protocol

-

Enzymatic Acetylation: 2'-epi-thevetin B is dissolved in a mixture of acetone (B3395972) and vinyl acetate. Immobilized lipase (B570770) B from Candida antarctica (Novozym 435) is added, and the suspension is shaken at 45°C. The reaction is monitored by TLC.

-

Purification: Upon completion, the enzyme is filtered off, and the filtrate is concentrated. The residue is purified by column chromatography on silica gel to afford this compound.

Quantitative Data (Estimated)

| Step | Starting Material | Reagents/Catalyst | Reaction Time (Estimated) | Yield (Estimated) |

| Acetylation | 476 mg of 2'-epi-thevetin B | Vinyl acetate, Novozym 435 | 24-48 hours | 65% |

Visualizations

Semi-Synthesis Workflow

Caption: Overall workflow for the semi-synthesis of this compound.

Chemical Transformations

Caption: Key chemical transformations in the semi-synthesis.

Mechanism of Action of Cardiac Glycosides

Caption: Signaling pathway for the mechanism of action of cardiac glycosides.

References

- 1. journalijar.com [journalijar.com]

- 2. ijpsr.com [ijpsr.com]

- 3. Phenanthroline-Assisted Stereoselective Synthesis of 2-Deoxy Glycosides - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Cardiac glycosides from Yellow Oleander (Thevetia peruviana) seeds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Stereoselective Synthesis of 2-Deoxythiosugars from Glycals - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

Application Notes and Protocols for the Extraction and Purification of 2'-epi-2'-O-acetylthevetin B from Cerbera manghas Seeds

Audience: Researchers, scientists, and drug development professionals.

Introduction: 2'-epi-2'-O-acetylthevetin B is a cardiac glycoside isolated from the seeds of Cerbera manghas L., a plant known for its diverse profile of cardenolides[1]. This compound has garnered significant interest for its potential therapeutic applications, notably its ability to induce cell cycle arrest and apoptosis in human hepatocellular carcinoma (HepG2) cells[1]. This document provides a comprehensive guide to the extraction, purification, and characterization of this compound for research and development purposes. The protocols outlined are based on established methodologies for the isolation of cardiac glycosides from plant sources.

Data Presentation

While specific quantitative data for the extraction and purification of this compound is not extensively available in the public domain, the following tables provide representative data based on typical yields for natural product isolation from plant materials. These values should be considered as illustrative examples.

Table 1: Extraction and Fractionation of Cardiac Glycosides from Cerbera manghas Seeds

| Step | Parameter | Value | Reference Method |

| Plant Material | Starting Weight (Dried Seeds) | 1 kg | General Protocol |

| Extraction | Solvent | 95% Ethanol (B145695) | General Protocol |

| Yield of Crude Extract | 100 g (10% w/w) | Representative | |

| Solvent Partitioning | Ethyl Acetate (B1210297) Fraction | 30 g (3% w/w) | Representative |

| n-Butanol Fraction | 25 g (2.5% w/w) | Representative |

Table 2: Purification of this compound

| Purification Step | Starting Material | Product Weight | Purity (%) | Reference Method |

| Silica (B1680970) Gel Column Chromatography | Ethyl Acetate Fraction (30 g) | 1.5 g (Fraction A) | ~40% | Representative |

| Preparative HPLC (C18) | Fraction A (1.5 g) | 80 mg | >98% | Representative |

Experimental Protocols

Protocol 1: Extraction of Crude Cardiac Glycosides from Cerbera manghas Seeds

1.1. Plant Material Preparation:

-

Collect mature fruits of Cerbera manghas and extract the seeds.

-

Air-dry the seeds in a well-ventilated area, protected from direct sunlight, for 7-10 days, or until a constant weight is achieved.

-

Grind the dried seeds into a coarse powder using a mechanical grinder.

1.2. Solvent Extraction:

-

Macerate the powdered seeds (1 kg) in 95% ethanol (5 L) at room temperature for 72 hours with occasional stirring.

-

Filter the extract through cheesecloth and then Whatman No. 1 filter paper.

-

Repeat the extraction process on the plant residue two more times with fresh solvent to ensure exhaustive extraction.

-

Combine the filtrates and concentrate under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C to obtain the crude ethanol extract.

1.3. Solvent Partitioning:

-

Suspend the crude ethanol extract in distilled water (1 L).

-

Perform liquid-liquid partitioning successively with n-hexane (3 x 1 L) to remove nonpolar constituents like fats and oils. Discard the n-hexane fractions.

-

Subsequently, partition the aqueous layer with ethyl acetate (3 x 1 L). The ethyl acetate fraction is expected to contain a mixture of cardiac glycosides.

-

Concentrate the ethyl acetate fraction to dryness in vacuo to yield the crude cardiac glycoside mixture.

Protocol 2: Purification of this compound

2.1. Silica Gel Column Chromatography (Primary Purification):

-

Prepare a silica gel (60-120 mesh) column using a suitable solvent system, such as a gradient of chloroform (B151607) and methanol (B129727).

-

Dissolve the crude cardiac glycoside mixture obtained from the ethyl acetate fraction in a minimal amount of the initial mobile phase.

-

Load the sample onto the column.

-

Elute the column with a stepwise gradient of increasing methanol concentration in chloroform (e.g., 100:0, 98:2, 95:5, 90:10, 80:20 v/v).

-

Collect fractions of 20-25 mL and monitor by Thin Layer Chromatography (TLC) using a chloroform:methanol (9:1) solvent system and visualizing with an appropriate spray reagent (e.g., Liebermann-Burchard reagent).

-

Pool the fractions containing the target compound based on the TLC profile.

-

Concentrate the pooled fractions to obtain a semi-purified extract.

2.2. Preparative High-Performance Liquid Chromatography (Prep-HPLC) (Final Purification):

-

Further purify the semi-purified extract using a preparative HPLC system equipped with a C18 column.

-

A typical mobile phase would be a gradient of acetonitrile (B52724) and water.

-

Column: C18, 10 µm, 250 x 20 mm

-

Mobile Phase A: Water

-

Mobile Phase B: Acetonitrile

-

Gradient: Start with a suitable ratio (e.g., 30% B) and gradually increase the concentration of B over 30-40 minutes.

-

Flow Rate: 10 mL/min

-

Detection: UV at 220 nm

-

Collect the peak corresponding to this compound.

-

Lyophilize the collected fraction to obtain the pure compound.

Protocol 3: Purity Assessment and Structural Elucidation

3.1. Purity Assessment by Analytical HPLC:

-

Assess the purity of the final product using an analytical HPLC system with a C18 column and a diode-array detector.

-

The purity should be determined by calculating the peak area percentage.

3.2. Structural Elucidation:

-

Confirm the identity and structure of the purified compound using spectroscopic methods:

-

Mass Spectrometry (MS): To determine the molecular weight.

-

Nuclear Magnetic Resonance (NMR): 1H and 13C NMR spectroscopy to elucidate the detailed structure.

-

Visualizations

References

Application Notes and Protocols for 2'-epi-2'-O-acetylthevetin B Cell Culture Treatment

For Researchers, Scientists, and Drug Development Professionals

Introduction

2'-epi-2'-O-acetylthevetin B, also known as GHSC-74, is a cardiac glycoside isolated from the seeds of Cerbera manghas L.[1] Like other cardiac glycosides, its primary mechanism of action involves the inhibition of the Na+/K+-ATPase pump, a transmembrane protein essential for maintaining cellular ion gradients.[2][3][4] This inhibition leads to a cascade of downstream effects, making this compound a subject of interest for its potential anti-cancer properties.[5]

Recent studies have demonstrated that this compound can reduce the viability of cancer cells in a time- and dose-dependent manner.[1] Its mode of action includes the induction of cell cycle arrest and apoptosis through pathways involving mitochondrial disruption and the generation of reactive oxygen species (ROS).[1] These application notes provide detailed protocols for the treatment of cell cultures with this compound, enabling researchers to investigate its therapeutic potential.

Data Presentation

The cytotoxic effects of acetylthevetin B, a closely related cardiac glycoside, have been evaluated in various human cancer cell lines. The half-maximal inhibitory concentration (IC50) values are summarized below.

| Cell Line | Cancer Type | Incubation Time | IC50 (µmol/L) | Reference |

| A549 | Lung Cancer | 48 hours | 2.94 | [6][7] |

| MGC-803 | Gastric Cancer | Not Specified | Strong Cytotoxicity | [7] |

| SW1990 | Pancreatic Cancer | Not Specified | Strong Cytotoxicity | [7] |

| P15 | Lung Cancer | Not Specified | Strong Cytotoxicity | [7] |

| LO2 | Normal Hepatocyte | Not Specified | No Significant Cytotoxicity | [7] |

Experimental Protocols

1. Cell Culture and Maintenance

This protocol describes the general procedure for culturing human cancer cell lines, such as HepG2 (hepatocellular carcinoma) and A549 (lung cancer), which are commonly used to study the effects of this compound.

-

Materials:

-

Human cancer cell line (e.g., HepG2, A549)

-

Complete growth medium (e.g., DMEM or RPMI-1640 supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin)

-

Phosphate-buffered saline (PBS)

-

Trypsin-EDTA solution

-

Cell culture flasks and plates

-

Incubator (37°C, 5% CO2)

-

-

Procedure:

-

Maintain cells in T-75 flasks with complete growth medium in a humidified incubator at 37°C with 5% CO2.

-

Subculture the cells when they reach 80-90% confluency.

-

To subculture, aspirate the medium, wash the cells with PBS, and detach them using trypsin-EDTA.

-

Neutralize the trypsin with complete growth medium and centrifuge the cell suspension.

-